1-(Butylamino)anthraquinone

Description

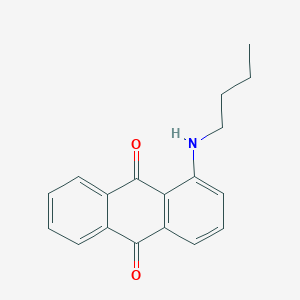

Structure

2D Structure

3D Structure

Properties

CAS No. |

129-45-3 |

|---|---|

Molecular Formula |

C18H17NO2 |

Molecular Weight |

279.3 g/mol |

IUPAC Name |

1-(butylamino)anthracene-9,10-dione |

InChI |

InChI=1S/C18H17NO2/c1-2-3-11-19-15-10-6-9-14-16(15)18(21)13-8-5-4-7-12(13)17(14)20/h4-10,19H,2-3,11H2,1H3 |

InChI Key |

AHOSCUOPPDQVDR-UHFFFAOYSA-N |

SMILES |

CCCCNC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |

Canonical SMILES |

CCCCNC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |

Other CAS No. |

129-45-3 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Butylamino Anthraquinone and Its Derivatives

Established Synthetic Pathways for Aminoanthraquinones

The synthesis of 1-(butylamino)anthraquinone and related aminoanthraquinone derivatives is crucial for the development of dyes, pigments, and compounds with significant biological activities. nih.gov Various synthetic methodologies have been established to introduce amino functionalities onto the anthraquinone (B42736) core. These methods primarily involve the modification of pre-existing anthraquinone structures through reactions such as nucleophilic substitution, copper-catalyzed coupling, and condensation reactions.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a foundational class of reactions for the synthesis of aminoanthraquinones. This approach involves an amine, acting as a nucleophile, attacking an electrophilic carbon atom on the anthraquinone ring, leading to the displacement of a leaving group.

A common and effective method for synthesizing this compound involves the nucleophilic substitution of a suitable leaving group, such as a halogen (e.g., chlorine, bromine) or a sulfonate group, from the 1-position of the anthraquinone core. orgsyn.org The reaction proceeds by treating the substituted anthraquinone precursor with butylamine (B146782).

The general mechanism involves the attack of the butylamine nucleophile on the carbon atom bearing the leaving group. This process is often facilitated by heat and sometimes by a catalyst. For instance, the synthesis of 1-methylaminoanthraquinone, a close analog, can be achieved by reacting sodium anthraquinone-α-sulfonate with an aqueous solution of methylamine (B109427) under heat and pressure. orgsyn.org A similar principle applies to the synthesis of this compound, where precursors like 1-chloroanthraquinone (B52148) or sodium 1-anthraquinonesulfonate are reacted with butylamine. The reactivity of halogens as leaving groups follows the trend I > Br > Cl > F, which is a key consideration in selecting the starting material. docbrown.infoyoutube.comyoutube.com

A study detailed the synthesis of 1-n-butylamino-9,10-anthraquinone derivatives, confirming the viability of this pathway for creating dyes with specific properties. researchgate.net Another established procedure for a related compound involves using pyridine (B92270) as a solvent and a copper salt as a catalyst to facilitate the displacement of a chlorine atom. orgsyn.org

Table 1: Examples of Nucleophilic Displacement for Aminoanthraquinone Synthesis

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| Sodium anthraquinone-α-sulfonate | Aqueous Methylamine | 1-Methylaminoanthraquinone | orgsyn.org |

| 1-Chloroanthraquinone | Aqueous Methylamine | 1-Methylaminoanthraquinone | orgsyn.org |

This table provides examples for analogous aminoanthraquinone syntheses, illustrating the general applicability of the method.

Another significant nucleophilic substitution pathway is the direct amination of hydroxy-anthraquinones. In this method, a hydroxyl group on the anthraquinone ring is substituted by an amino group. Research has shown that 1,4-dihydroxyanthraquinone (quinizarin) can be treated with butylamine (BuNH₂) to yield aminoanthraquinone derivatives. nih.govresearchgate.netnih.gov

The reaction can be influenced by catalysts and reaction conditions. For example, treating 1,4-dihydroxyanthraquinone with excess butylamine in the presence of a catalyst like iodosobenzene (B1197198) diacetate (PhI(OAc)₂) can produce butylamino-substituted products. nih.govresearchgate.net Depending on the stoichiometry of the reagents and the temperature, either mono- or di-substituted products can be formed. Reducing the equivalents of the amine tends to favor the formation of the mono-substituted product, 1-hydroxy-4-(butylamino)anthraquinone. nih.gov This reaction demonstrates that amination occurs via a nucleophilic substitution mechanism. nih.gov

A related process involves the reaction of leuco 1,4-dihydroxyanthraquinone with primary alkylamines. The leuco form is more reactive, and the condensation replaces one or both hydroxyl groups with an alkylamino group. google.com

Table 2: Amination of 1,4-Dihydroxyanthraquinone with Butylamine

| Entry | Equivalents of Butylamine | Catalyst | Temperature | Product(s) | Yield | Reference |

|---|---|---|---|---|---|---|

| I | 0.5 | PhI(OAc)₂ | Room Temp. | Mono-substituted | 90% | nih.govresearchgate.net |

| II | 0.5 | None | Room Temp. | Mono-substituted | 70% | nih.govresearchgate.net |

The table summarizes results for the synthesis of butylamino-anthraquinone derivatives from 1,4-dihydroxyanthraquinone.

Ullmann Coupling Reactions for Aminoanthraquinone Formation

The Ullmann coupling (or Ullmann condensation) is a powerful method for forming carbon-nitrogen bonds, widely applied in the synthesis of aminoanthraquinones. researchgate.net This reaction typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst. For the synthesis of this compound, this would involve reacting a halogenated anthraquinone, such as 1-bromoanthraquinone (B1265448) or bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid), with butylamine.

Modern Ullmann reactions often benefit from microwave assistance, which can dramatically reduce reaction times from hours to minutes and improve yields. nih.gov Protocols have been developed for the efficient coupling of bromaminic acid with various alkyl and aryl amines using elemental copper as a catalyst in a phosphate (B84403) buffer under microwave irradiation. nih.govelsevierpure.com This method is noted for its efficiency, broad applicability, and the fact that it can be performed without the need for an inert atmosphere. nih.govelsevierpure.com The reaction typically proceeds within 2-30 minutes. nih.gov Recent advancements have also explored metal-free alternatives using reagents like choline (B1196258) hydroxide (B78521) to facilitate the C-N coupling. researchgate.net

Table 3: Conditions for Microwave-Assisted Ullmann Coupling

| Substrate | Amine | Catalyst | Solvent | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Bromaminic Acid | Aniline Derivatives | Cu(0) | Phosphate Buffer | 2-20 min | Good to Excellent | nih.gov |

This table illustrates typical conditions for the rapid synthesis of anilinoanthraquinones, a reaction type analogous to the synthesis of this compound.

Marschalk Alkylation Followed by Amination

The Marschalk reaction is primarily used to introduce an alkyl group onto the anthraquinone nucleus, specifically at a position ortho to a hydroxyl or amino group. rsc.org The reaction involves treating the leuco-derivative of a hydroxy- or aminoanthraquinone with an aldehyde in an alkaline medium, typically with sodium dithionite (B78146) to maintain the reduced (leuco) state. rsc.orgrsc.org

In the context of the specified outline, "Marschalk Alkylation Followed by Amination," the process would logically involve first creating the anthraquinone core, aminating it to produce 1-aminoanthraquinone (B167232), and then using the Marschalk reaction to introduce an alkyl group at the 2-position. For example, 1-aminoanthraquinone can be alkylated at the 2-position by reacting its leuco form with aldehydes like acetaldehyde (B116499) or propionaldehyde. rsc.org This method is valuable for synthesizing 2-alkyl-1-aminoanthraquinone derivatives. The amination step would precede the Marschalk alkylation. It is important to note that under the conditions of the Marschalk reaction, no alkylation of the existing amino group itself occurs. rsc.org

Condensation Reactions in Anthraquinone Synthesis

Condensation reactions are fundamental to building the core tricyclic anthraquinone structure itself. One of the classic methods is the Friedel-Crafts acylation, where phthalic anhydride (B1165640) is condensed with benzene (B151609) in the presence of aluminum chloride to form 2-benzoylbenzoic acid, which is then cyclized using a dehydrating agent like concentrated sulfuric acid to yield anthraquinone. Subsequent nitration, reduction, and substitution steps can then be used to introduce the 1-(butylamino) group.

More direct condensation approaches to form substituted anthraquinones also exist. For example, leuco 1,4-dihydroxyanthraquinone (leuco quinizarin) can be condensed with primary alkylamines, such as butylamine, to form leuco 1-alkylamino-4-hydroxy-anthraquinone. google.com This intermediate can then be oxidized to the final anthraquinone derivative. This method provides a direct route to incorporate the amino group into the quinizarin (B34044) framework.

Additionally, modern methods like iridium-catalyzed [2+2+2] cycloaddition reactions have been developed for the efficient synthesis of the anthraquinone skeleton from simpler alkyne precursors. mdpi.com Following the creation of the core, standard amination procedures would be employed.

Catalytic Approaches in this compound Synthesis

The synthesis of this compound and its derivatives often involves the formation of a carbon-nitrogen bond, a reaction that can be significantly enhanced by catalysis. Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing efficient pathways to arylamines.

One prominent method is the Ullmann condensation or coupling reaction. A modern iteration of this reaction utilizes elemental copper (Cu) as a catalyst for the coupling of bromaminic acid with alkylamines, such as butylamine. nih.gov This protocol can be performed in a phosphate buffer under microwave irradiation, eliminating the need for an inert atmosphere or a glove box. The reaction typically proceeds rapidly, often within 2 to 30 minutes. nih.gov

Another powerful catalytic method is the Buchwald-Hartwig amination , which employs palladium (Pd) catalysts. This reaction has become a well-established methodology for the formation of C(sp²)–N bonds. researchgate.net For the synthesis of compounds like this compound, a palladium complex would catalyze the coupling of an anthraquinone precursor (e.g., 1-haloanthraquinone) with butylamine. Specific precatalysts, such as PdCl₂(butylamine)₂, have been developed for Buchwald-Hartwig amination, demonstrating the direct relevance of this catalytic system. digitellinc.com The reaction is driven by the generation of an active 12-electron monoligated L₁Pd(0) complex, and the choice of phosphine (B1218219) ligands is crucial for fine-tuning catalytic activity and stability. researchgate.netdigitellinc.com

Optimization of Reaction Conditions for Yield and Selectivity

Maximizing the yield and selectivity of this compound synthesis requires careful optimization of various reaction parameters. Studies on the synthesis of the closely related 1-aminoanthraquinone provide a clear framework for this optimization process.

In one such study utilizing a continuous-flow method for the ammonolysis of 1-nitroanthraquinone (B1630840), several key conditions were investigated to maximize the yield of 1-aminoanthraquinone. mdpi.com The primary variables included reaction temperature, residence time, and the molar ratio of the amine (ammonia) to the anthraquinone starting material. mdpi.com

Reaction Temperature: The temperature was found to have a significant impact. As the temperature was increased from 120°C to 225°C, the product yield initially rose but then slightly decreased, suggesting that excessively high temperatures can promote side reactions, thereby reducing selectivity. mdpi.com

Residence Time: In a continuous-flow system, residence time dictates the duration the reactants are held at the reaction temperature. Optimizing this parameter is crucial to ensure complete conversion without allowing for the degradation of the product or the formation of byproducts.

Molar Ratio: The ratio of the amine to the anthraquinone substrate is another critical factor. A sufficient excess of the amine can drive the reaction to completion.

To systematically optimize these parameters, a Box-Behnken design in response surface methodology was employed. This statistical approach allows for the efficient exploration of the effects of multiple variables and their interactions. mdpi.com The study determined that an optimal yield of approximately 88% could be achieved with a molar ratio of 4.5, a temperature of 213°C, and a residence time of 4.3 minutes. mdpi.com

Table 1: Optimization of 1-Aminoanthraquinone Synthesis via Continuous-Flow Ammonolysis

| Parameter | Range Investigated | Optimized Value | Resulting Yield |

| Temperature | 120 - 225 °C | 213 °C | ~88% |

| Molar Ratio (Amine:NAQ) | Not specified | 4.5 | ~88% |

| Residence Time | Not specified | 4.3 min | ~88% |

Data sourced from a study on the continuous-flow ammonolysis of 1-nitroanthraquinone (NAQ). mdpi.com

Green Chemistry Approaches in Anthraquinone Synthesis

The principles of green chemistry, which focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of anthraquinone derivatives.

Supercritical Carbon Dioxide (scCO₂) Media for Synthesis

Supercritical carbon dioxide (scCO₂) has emerged as a promising green solvent alternative to conventional volatile organic compounds. core.ac.uk CO₂ is non-flammable, relatively non-toxic, and inexpensive, and its supercritical state (above 304.15 K and 7.38 MPa) provides a medium with tunable properties. core.ac.uknih.gov While widely studied for its application in the waterless dyeing of textiles with anthraquinone dyes, its use as a reaction medium for their synthesis is a key area of green chemistry research. The solubility of anthraquinone derivatives in scCO₂ is a critical factor for designing such synthetic and dyeing processes. core.ac.uknih.govresearchgate.netmdpi.comnih.gov Research has shown that the presence of an amino group on the anthraquinone molecule enhances its solubility in scCO₂. core.ac.ukresearchgate.net By replacing traditional solvents, scCO₂ can significantly reduce the generation of hazardous liquid waste.

Microwave-Assisted Synthesis under Solvent-Free Conditions

Microwave-assisted organic synthesis, particularly under solvent-free conditions, represents a significant advancement in green chemistry. rasayanjournal.co.in This technique offers numerous advantages over conventional heating methods, including dramatically reduced reaction times, higher yields, and improved product purity.

In the context of anthraquinone derivatives, microwave irradiation can be used to drive condensation reactions without the need for a solvent. rasayanjournal.co.inresearchgate.net The process involves the direct absorption of microwave energy by the reactant molecules, leading to rapid and efficient heating. rasayanjournal.co.in This approach aligns with green chemistry principles by eliminating solvent waste and reducing energy consumption. cem.com The synthesis of various anthraquinone dyes has been successfully carried out in domestic microwave ovens in a single pot, demonstrating the accessibility and efficiency of this method. rasayanjournal.co.in For example, the copper-catalyzed Ullmann coupling to produce aminoanthraquinones can be effectively performed using microwave assistance, combining the benefits of catalysis and green energy input. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Synthesis Method | Typical Reaction Time | Solvent Use | Key Advantages |

| Conventional Heating | Hours to days | Often requires large amounts | Established methodology |

| Microwave-Assisted (Solvent-Free) | Minutes | None (or minimal) | Drastically reduced time, higher yields, energy efficiency, less waste rasayanjournal.co.inresearchgate.net |

Electrosynthesis of Anthraquinone Derivatives

Electrosynthesis offers a powerful and green alternative to traditional chemical oxidation methods for producing anthraquinone derivatives. harvard.edursc.org Conventional synthesis often relies on strong, hazardous oxidants like chromium oxide in highly acidic media. harvard.edu In contrast, electrosynthesis uses electrical current to drive the oxidation of an anthracene (B1667546) precursor to the corresponding anthraquinone.

This method can be conducted at room temperature in a flow cell without the need for noble metal catalysts or dangerous chemical oxidants. harvard.edursc.org The anthraquinone product can be generated in situ and used directly in applications like aqueous flow batteries without requiring complex purification steps. harvard.edu This process is potentially scalable, safe, and economical, as it eliminates hazardous reagents, minimizes waste generation, and operates with high atom efficiency. harvard.edu

Advanced Spectroscopic and Structural Characterization of 1 Butylamino Anthraquinone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

No complete ¹H NMR spectrum or detailed data table—including chemical shifts (δ), multiplicities, and coupling constants (J)—for 1-(butylamino)anthraquinone could be retrieved from the available search results. Detailed ¹H NMR data has been published for various derivatives, such as 1-fluoro-4-butylamino-anthraquinone nih.gov, 1-(butylamino)-4-hydroxyanthracene-9,10-dione mdpi.com, and 1,4-bis(butylamino)anthraquinone google.com, but not for the specific target compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

Similar to the proton NMR data, specific ¹³C NMR spectroscopic data for this compound is not available in the searched literature. While ¹³C NMR data exists for related structures like 1-fluoro-4-butylamino-anthraquinone, these spectra would differ from that of the target compound due to the influence of different substituents on the carbon chemical shifts. nih.gov

Two-Dimensional NMR Techniques (COSY, HSQC) for Structural Elucidation

Two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are powerful tools for confirming structural assignments by showing correlations between nuclei. Although the application of these techniques is mentioned in the context of other anthraquinone (B42736) derivatives to confirm structural features, no studies applying COSY or HSQC specifically to elucidate the structure of this compound were found. mdpi.com

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify functional groups within a molecule based on their characteristic absorption of infrared radiation. For this compound, one would expect to see characteristic absorption bands for the N-H bond of the secondary amine, the C=O bonds of the quinone system, and the C-H and C=C bonds of the aromatic rings and alkyl chain.

While FT-IR data is available for derivatives like 1-(butylamino)-4-hydroxyanthracene-9,10-dione, which shows characteristic peaks for its functional groups mdpi.com, a specific IR spectrum for this compound could not be located.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique that separates components of a mixture before mass analysis. While LC-MS has been used to confirm the structure of synthesized aminoanthraquinone derivatives, such as 1-amino-4-(butylamino)-2-methylanthracene-9,10-dione rdd.edu.iq, a specific mass spectrum or m/z value for the molecular ion of this compound from an LC-MS analysis is not reported in the available search results.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of thermally labile molecules like this compound. In ESI-MS studies, the compound is typically detected as its protonated molecular ion [M+H]⁺. This technique is valuable for confirming the molecular weight and for studying the fragmentation patterns of the molecule, which can provide structural information.

Studies on related aminoanthraquinone derivatives have utilized ESI-MS to confirm the structures of newly synthesized compounds. researchgate.net For instance, the analysis of various 1-substituted anthraquinone compounds by ESI-MS was crucial in confirming their molecular structures. researchgate.net The technique is often used in conjunction with liquid chromatography (LC-ESI-MS) to separate complex mixtures before mass analysis.

Direct Injection Mass Spectrometry (DI-MS)

Direct Injection Mass Spectrometry (DI-MS) has been employed for the characterization of aminoanthraquinone derivatives. benthamopenarchives.com This method involves introducing the sample directly into the ion source, providing rapid analysis. For a series of newly synthesized aminoanthraquinones, DI-MS was used alongside other spectroscopic methods to confirm the products of the chemical reactions. benthamopenarchives.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used for the analysis of this compound and its derivatives. benthamopenarchives.com In a study focused on synthesizing new aminoanthraquinones, GC-MS was part of the suite of analytical methods used to characterize the final products. benthamopenarchives.com The mass spectrum of 1,4-bis-(n-butylamino)-anthraquinone, a closely related compound, shows a molecular ion peak (M⁺) at m/e 350 and a significant fragment at m/e 307, corresponding to the loss of a propyl group (M-C₃H₇). google.com

Table 1: Mass Spectrometry Data for 1,4-bis-(n-butylamino)-anthraquinone

| Ion | m/e (Charge-to-Mass Ratio) | Designation |

|---|---|---|

| [M]⁺ | 350 | Molecular Ion |

| [M-C₃H₇]⁺ | 307 | Fragment Ion |

Data sourced from patent literature describing the analysis of a related compound. google.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of this compound is characterized by distinct bands in the ultraviolet and visible regions, which are responsible for its color. The position and intensity of these absorption bands are sensitive to the molecular structure and the solvent environment. The intense color of aminoanthraquinones arises from an intramolecular charge transfer (ICT) transition from the lone pair of electrons on the amino group nitrogen to the anthraquinone carbonyl system.

For the related compound 1-anilino-4-(n-butylamino)-anthraquinone, the UV-Vis spectrum in xylenes (B1142099) shows absorption maxima (λmax) at 388 nm, 598 nm, and 642 nm. google.com Similarly, 1,4-bis-(n-butylamino)-anthraquinone exhibits λmax values at 600 nm and 648 nm in xylenes, which account for its blue color. google.com

Table 2: UV-Vis Absorption Data for Related Aminoanthraquinones in Xylenes

| Compound | λmax (nm) | Molar Extinction Coefficient (ε, M-1cm-1) |

|---|---|---|

| 1-anilino-4-(n-butylamino)-anthraquinone | 388 | 4,000 |

| 598 | 14,200 | |

| 642 | 15,600 | |

| 1,4-bis-(n-butylamino)-anthraquinone | 600 | 15,000 |

| 648 | 17,300 |

Data sourced from patent literature. google.com

X-ray Crystallography and Solid-State Structure Analysis

X-ray crystallography provides definitive information about the three-dimensional structure of molecules in the solid state. Although the specific crystal structure of this compound is not widely detailed in the provided search results, extensive crystallographic studies have been performed on closely related 1-aminoanthraquinone (B167232) derivatives. nih.govuky.edu These studies reveal key structural features that are applicable to this compound.

The anthraquinone core is typically planar or nearly planar. researchgate.net An important structural feature is the formation of an intramolecular hydrogen bond between the amino group proton (N-H) and the adjacent carbonyl oxygen atom (C=O) of the anthraquinone ring. This interaction leads to the formation of a stable six-membered pseudo-ring, which significantly influences the molecule's conformation and electronic properties. nih.govuky.edu This intramolecular hydrogen bond forces the alkyl chain (the butyl group in this case) into a conformation that points away from the anthraquinone tricycle. nih.govuky.edu

Crystal Packing Interactions and Their Influence on Material Properties

The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular forces and significantly influences the material's bulk properties, such as color, melting point, and solubility. In the solid state, anthraquinone derivatives often exhibit stacking of the planar tricyclic systems. nih.govuky.edu

For fluorinated 1,4-bis-alkylamino-anthraquinones, the crystal packing shows a segregation of the different parts of the molecules. uky.edu The tricycles form continuous, steeply inclined stacks, often in a herringbone motif, while the alkyl chains interdigitate. uky.edu This organized packing, driven by a combination of van der Waals forces and specific intermolecular interactions, is critical in determining the physical characteristics of the dye. The interaction of anthraquinone derivatives with model lipid membranes has also been studied, indicating that these molecules can penetrate into the hydrophobic part of a bilayer, which is relevant for their biological applications. nih.gov

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state structure of this compound and its analogs is stabilized by a network of intermolecular interactions.

Hydrogen Bonding: Besides the dominant intramolecular N-H···O hydrogen bond, intermolecular hydrogen bonds can also be present. In some crystal structures of related compounds, C-H···O interactions link molecules into larger supramolecular assemblies, such as sheets. researchgate.net

π-π Stacking: The planar aromatic rings of the anthraquinone core are prone to π-π stacking interactions. These interactions are a significant driving force for the aggregation of molecules in the crystal lattice, where adjacent tricycles stack upon each other. uky.edu The degree of overlap and the distance between the stacked rings are key parameters that affect the electronic coupling between molecules and, consequently, the material's optical and electronic properties. In some structures, these stacking interactions result in the formation of continuous columns or herringbone patterns. uky.edu

The combination of these intermolecular forces—intramolecular hydrogen bonds defining the molecular conformation and intermolecular stacking and weaker hydrogen bonds dictating the crystal packing—creates a complex and ordered three-dimensional architecture. nih.govuky.eduresearchgate.net

Theoretical and Computational Investigations of 1 Butylamino Anthraquinone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of 1-(butylamino)anthraquinone. These methods solve approximations of the Schrödinger equation to determine the molecule's energetic and electronic properties.

Density Functional Theory (DFT) has become a principal method for investigating the properties of anthraquinone (B42736) derivatives. DFT calculations are used to optimize the molecular geometry, predict vibrational frequencies, and describe the electronic landscape of this compound. researchgate.netresearchgate.net Studies often employ functionals like B3LYP in conjunction with basis sets such as 6-31G(d,p) to achieve a balance between computational cost and accuracy. mdpi.com

These calculations can determine key structural parameters and electronic properties. For instance, DFT can be used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions. worldscientific.com The energy gap between HOMO and LUMO provides insights into the chemical stability and the wavelengths of light the molecule is likely to absorb.

Research has shown that DFT methods can predict and confirm the conformation of this compound and its derivatives. researchgate.net These theoretical models are often validated by comparing the calculated properties with experimental data obtained from techniques like X-ray crystallography and NMR spectroscopy. researchgate.netresearchgate.net

Semi-empirical methods, such as Austin Model 1 (AM1), offer a computationally less intensive alternative to ab initio methods like DFT. uni-muenchen.de These methods are based on the Hartree-Fock formalism but incorporate empirical parameters to simplify the calculations. uni-muenchen.deiastate.edu AM1 is known to provide reasonable geometric structures for many organic molecules. researchgate.net

Historically, semi-empirical methods have been used to study various aspects of anthraquinone chemistry. researchgate.net While they may be less accurate than DFT for certain properties, they can be particularly useful for preliminary conformational analysis and for studying large systems where DFT calculations would be prohibitively expensive. uni-muenchen.deresearchgate.net The AM1 method has been shown to be superior to other semi-empirical methods like PM3 in reproducing the experimental geometries of amino groups attached to π-acceptor systems. researchgate.net

| Method | Key Features | Common Applications for Aminoanthraquinones |

| DFT | High accuracy for electronic structure and geometry. | Optimization of molecular conformation, prediction of spectroscopic data, analysis of HOMO-LUMO energies. |

| AM1 | Computationally efficient, good for large systems. | Preliminary conformational searches, reproduction of amino group geometries. |

Molecular Dynamics Simulations (Focus on Molecular Interactions within Materials and Model Systems)

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. mdpi.com For this compound and related compounds, MD simulations provide valuable insights into their interactions with other molecules and their behavior within larger systems, such as lipid membranes. mdpi.comnih.govresearchgate.net

For example, MD simulations have been employed to investigate the interaction of anthraquinone derivatives with model cell membranes. mdpi.comresearchgate.netnih.gov These simulations can reveal how the molecule penetrates and orients itself within the lipid bilayer, which is crucial for understanding its biological activity. mdpi.comnih.gov It has been shown that some anthraquinone derivatives can penetrate the hydrophobic part of the bilayer and influence the mobility of lipid molecules. mdpi.comnih.govresearchgate.net

MD simulations, often used in conjunction with experimental techniques like Nuclear Magnetic Resonance (NMR), can elucidate the molecular mechanisms behind the observed properties. mdpi.comnih.govresearchgate.net These studies are important for understanding how modifications to the anthraquinone structure, such as the introduction of a butylamino group, affect its interactions with its environment.

Prediction and Confirmation of Spectroscopic Data through Computational Methods

Computational methods are instrumental in predicting and interpreting the spectroscopic properties of this compound. Quantum chemical calculations, particularly DFT, can be used to simulate various types of spectra, including infrared (IR), UV-Vis, and NMR spectra. researchgate.netresearchgate.net

The calculated vibrational frequencies from DFT can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), which provides information about the electronic transitions within the molecule and is directly related to its color. researchgate.net

For NMR spectroscopy, computational methods can predict chemical shifts and coupling constants. In some cases, theoretical calculations have been used to understand complex NMR phenomena, such as the residual dipolar couplings between ¹⁴N and ¹³C in solid-state NMR of aminoanthraquinones. royalsocietypublishing.org The agreement between calculated and experimental spectroscopic data serves as a powerful validation of the computational model and provides a deeper understanding of the molecule's structure and electronic properties. researchgate.net

Structure-Redox Property Correlations through Computational Analysis

The redox behavior of anthraquinones is a key aspect of their chemical and biological activity. Computational analysis can be used to establish correlations between the molecular structure of this compound and its redox properties. mdpi.com

DFT calculations can predict the one-electron reduction potentials of quinones. acs.org These theoretical predictions can be correlated with experimental data obtained from electrochemical techniques like cyclic voltammetry. acs.org By systematically modifying the structure of the molecule in silico (e.g., by changing substituents) and calculating the resulting redox potentials, it is possible to understand how different functional groups influence the ease of electron transfer.

Such studies have shown that the electrochemical properties of anthraquinone derivatives are significantly modified by their substituents. researchgate.net For instance, the introduction of an amino group can alter the electron density distribution in the anthraquinone core, thereby affecting its reduction potential. Understanding these structure-redox relationships is crucial for designing new anthraquinone derivatives with specific electrochemical properties for applications in areas like dye-sensitized solar cells or redox flow batteries.

Electrochemical Behavior of 1 Butylamino Anthraquinone and Its Analogs

Redox Potentials and Electron Transfer Mechanisms

The redox behavior of anthraquinone (B42736) derivatives, including 1-(butylamino)anthraquinone, is characterized by two successive one-electron reduction steps, forming a radical anion and then a dianion. researchgate.netnih.gov The potentials at which these electron transfers occur are sensitive to the nature and position of substituents on the anthraquinone core. Electron-donating groups, such as the butylamino group, increase the electron density on the aromatic system, which generally leads to a cathodic shift (more negative potential) in the reduction potentials compared to unsubstituted anthraquinone. rsc.orgnih.gov

Studies on various N-substituted 1-aminoanthraquinones have shown that the basicity of the amino substituent strongly influences the electrochemical properties. researchgate.net For instance, in acetonitrile (B52724), 1-aminoanthraquinone (B167232) and 1-(ethylamino)anthraquinone exhibit two distinct reduction waves, indicating a two-step (EE) electron transfer mechanism. researchgate.net However, for 1-(diethylamino)anthraquinone, the electroreduction is more complex due to interactions of the reduced forms with residual water in the solvent, leading to an ECE (electron transfer-chemical reaction-electron transfer) mechanism. researchgate.net

The introduction of substituents affects the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which in turn influences the reduction potential. researchgate.netnih.gov Electron-donating groups raise the LUMO energy, making the reduction more difficult and thus shifting the potential to more negative values. researchgate.net Computational studies using Density Functional Theory (DFT) have been instrumental in predicting and understanding these effects, showing a good correlation between calculated LUMO energies and experimentally determined reduction potentials. rsc.orgresearchgate.netnih.gov

The general mechanism for the two-electron reduction of an anthraquinone (AQ) derivative can be represented as:

First electron transfer: AQ + e⁻ ⇌ AQ•⁻ (Radical anion formation)

Second electron transfer: AQ•⁻ + e⁻ ⇌ AQ²⁻ (Dianion formation)

In proton-donating environments, these electron transfers are often coupled with protonation steps, a process known as proton-coupled electron transfer (PCET). nih.govfrontiersin.org

Cyclic Voltammetry Studies of Anthraquinone Derivatives

Cyclic voltammetry (CV) is a primary technique used to investigate the electrochemical behavior of anthraquinone derivatives. CV experiments provide crucial information about the redox potentials, the reversibility of the electron transfer processes, and the stability of the generated radical anions and dianions. electrochemsci.orgresearchgate.net

For many anthraquinone derivatives, including those with amino substituents, the cyclic voltammograms in aprotic solvents like dimethylformamide (DMF) or acetonitrile typically show two well-defined, reversible or quasi-reversible reduction peaks. researchgate.netnih.govresearchgate.net The separation between the first and second reduction potentials can be influenced by the substituent.

A study on thiol-functionalized anthraquinone compounds in DMF solution showed that for compounds like 1-aminoanthraquinone, the first reduction step is fully reversible. researchgate.net However, for some derivatives, the second reduction step can become irreversible, suggesting a follow-up chemical reaction (an EC mechanism). researchgate.net The presence of an amino group, as in this compound, is known to increase the electron density in the aromatic system through a positive mesomeric effect, which is reflected in the CV as a shift in the reduction potentials. nih.gov

The table below summarizes representative data from cyclic voltammetry studies of anthraquinone derivatives.

| Compound | Solvent/Electrolyte | E¹ (V vs. ref) | E² (V vs. ref) | Mechanism | Reference |

| 1-Aminoanthraquinone | DMF / 0.1 M TBAP | -1.14 | -1.65 | EE | researchgate.net |

| 1-(Ethylamino)anthraquinone | Acetonitrile | - | - | EE | researchgate.net |

| 1-(Diethylamino)anthraquinone | Acetonitrile | - | - | ECE | researchgate.net |

| Unsubstituted Anthraquinone | DMF / 0.1 M TBAPF₆ | -0.684 | - | Reversible 1e⁻ reduction | nih.gov |

Controlled Potential Electrolysis and Product Analysis

Controlled potential electrolysis (CPE), also known as bulk electrolysis, is a technique used to completely reduce or oxidize a species in solution at a constant potential. This method is valuable for synthesizing the reduced (or oxidized) forms of a compound for further analysis and for determining the number of electrons transferred in an electrochemical reaction.

In the context of anthraquinones, CPE is used to generate the radical anion or the dianion in sufficient quantities for spectroscopic characterization or to study their subsequent chemical reactions. researchgate.net For example, the reduction of dihydroxyanthraquinone derivatives has been studied, where the one-electron reduced semiquinone form was generated and its reaction with oxygen was investigated, confirming an EC (electrochemical-chemical) mechanism. researchgate.net

Electrochemical Regeneration Strategies for Anthraquinone Core Structures

A significant challenge in the practical application of anthraquinones, particularly in technologies like aqueous organic redox flow batteries (AORFBs), is their long-term chemical stability. researchgate.netchemrxiv.orgresearchgate.net Decomposition of the anthraquinone molecule can lead to a loss of capacity over time. researchgate.netchemrxiv.org One common degradation pathway involves the formation of anthrone (B1665570) derivatives. researchgate.netchemrxiv.org

To address this, electrochemical regeneration strategies have been developed to extend the lifetime of anthraquinone-based systems. researchgate.netchemrxiv.orgresearchgate.net These strategies involve applying specific electrochemical conditions to convert the decomposition products back into the active anthraquinone form.

For example, in studies with 2,6-dihydroxyanthraquinone (B191064) (DHAQ), it was demonstrated that decomposition products like 2,6-dihydroxy-anthrone (DHA) could be electrochemically re-oxidized back to DHAQ. researchgate.netchemrxiv.orgresearchgate.net This regeneration process was shown to occur in a two-step mechanism:

Oxidation of the deprotonated anthrone (DHA(L)²⁻) to a dimer at approximately -0.32 V vs. SHE. researchgate.netchemrxiv.org

Further oxidation of the dimer back to the deprotonated anthraquinone (DHAQ²⁻) at a more positive potential of +0.57 V vs. SHE. researchgate.netchemrxiv.org

This in-situ electrochemical regeneration not only recovers the active material but also helps to rebalance (B12800153) the state of charge of the battery electrolytes. researchgate.netchemrxiv.org This approach has been shown to be effective for other anthraquinone derivatives as well, such as anthraquinone-2,7-disulfonate, suggesting that electrochemical regeneration could be a broadly applicable method for enhancing the durability of systems based on the anthraquinone core. researchgate.netchemrxiv.org

Influence of Solvent and Surfactants on Electrochemical Properties

The electrochemical behavior of anthraquinone derivatives is significantly influenced by the surrounding medium, including the choice of solvent and the presence of additives like surfactants. electrochemsci.orgnih.gov

Solvent Effects:

The solvent plays a crucial role in stabilizing the charged species (radical anion and dianion) formed during the electrochemical reduction. electrochemsci.org The redox potentials of anthraquinones can shift considerably from one solvent to another due to differences in solvent polarity, dielectric constant, and the ability to form hydrogen bonds or engage in Lewis acid-base interactions. electrochemsci.org

A study investigating the electrochemistry of anthraquinone derivatives in acetonitrile (AN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) found that the first reduction potential generally follows the trend AN < DMSO < DMF. electrochemsci.org This indicates that the radical anion is most stabilized in DMF. The second reduction potential, however, shows the reverse trend. electrochemsci.org These differences are attributed to complex solute-solvent and solvent-solvent interactions. electrochemsci.org The ability of a solvent to act as a hydrogen bond donor or acceptor can also have a pronounced effect on the redox potentials. electrochemsci.org

Surfactant Effects:

Surfactants can modify the electrode-solution interface and interact with the redox-active species, thereby influencing the electrochemical response. In a study on alizarin, the presence of the non-ionic surfactant Triton X-100 was found to enhance the electrocatalytic activity. researchgate.net

The effect of surfactants is complex and can depend on the nature of the surfactant (anionic, cationic, or non-ionic), its concentration, and its interaction with both the electrode surface and the anthraquinone derivative. nih.gov Surfactants can form micelles that may solubilize the anthraquinone, altering its diffusion to the electrode and its reduction potential. They can also adsorb onto the electrode surface, which can either facilitate or inhibit the electron transfer process.

Applications and Functionalization in Advanced Materials Science

Dye Chemistry and Pigment Development

Anthraquinone (B42736) derivatives are a significant class of dyes known for their brightness and fastness properties. 1-(Butylamino)anthraquinone, in particular, has been investigated as a disperse dye for hydrophobic fibers and in advanced, environmentally benign dyeing processes.

Development of Disperse Dyes for Textile and Wood Dyeing

This compound and its isomers, such as 1,4-bis(butylamino)anthraquinone, are classified as disperse dyes. These non-ionic dyes are suitable for coloring hydrophobic materials like polyester, nylon, and acetate (B1210297) rayon. The mechanism of dyeing involves the dispersion of fine dye particles in an aqueous bath, which are then transferred to the fiber, where they are held by van der Waals and dipole forces.

Research has focused on synthesizing derivatives of this compound to enhance their properties, such as solubility and color fastness. For instance, the synthesis of 1-n-butylamino- and 1,4-bis(n-butylamino)-9,10-anthraquinone derivatives with alkyl moieties in the 2-position has been undertaken to improve their applicability in specialized dyeing techniques.

In the context of wood dyeing, these anthraquinone-based disperse dyes have been proposed as a green alternative to traditional methods, offering a way to add value to lower-quality wood by imitating the appearance of more precious varieties. The effectiveness of these dyes is often evaluated based on their fastness properties, which indicate their resistance to various environmental factors.

Table 1: Fastness Properties of Anthraquinone Dyes on Wool and Nylon-6

Fastness Test Fading Grade Staining Grade Washing 4-5 4-5 Rubbing (Dry) 4-5 - Rubbing (Wet) 4-5 - Sweat (Acidic) Good - Sweat (Alkaline) Good - Light Acceptable -

Optimization of Dyeing Processes in Supercritical Carbon Dioxide

A significant area of research has been the use of supercritical carbon dioxide (scCO₂) as a dyeing medium, which eliminates the need for water and thus reduces effluent generation. Due to its low viscosity and high diffusivity, scCO₂ can effectively transport disperse dyes into the polymer matrix of fibers.

The solubility of the dye in scCO₂ is a critical parameter for the efficiency of the dyeing process. It has been noted that the insufficient solubility of some common anthraquinone dyes can hinder homogeneous dyeing. To address this, researchers have synthesized 1-n-butylamino- and 1,4-bis(n-butylamino)-9,10-anthraquinone derivatives with modifications designed to improve their solubility in supercritical carbon dioxide. nih.gov The optimization of this process involves controlling temperature and pressure to ensure uniform and vibrant coloration. Studies have shown that the color strength (K/S values) of fabrics dyed in scCO₂ can be noticeably better than those dyed in water. nih.gov

Thermochromism in Blended Block Copolymer Systems

Thermochromism, the property of a substance to change color in response to a change in temperature, has been observed in systems containing anthraquinone dyes. Research has demonstrated that hydrophobic anthraquinone dyes, such as the closely related 1,4-bis(butylamino)anthraquinone (Sudan Blue II), exhibit reversible thermochromic behavior when incorporated into blended Pluronic block copolymer systems. nih.govpurdue.edu

Above the critical micellization temperature (CMT) of the block copolymers, the dye molecules are dispersed within the copolymer micelles. As the temperature is lowered, the dyes form microcrystals, leading to a change in the optical properties of the material, which is observable as a color shift. This process is fully reversible. The thermochromic transition temperature (TTT) can be programmed over a broad range by altering the type and concentration of the Pluronic block copolymers. nih.govpurdue.edu

Table 2: Temperature-Dependent Absorption of Sudan Blue II in 1% Pluronic F108

Temperature (°C) Absorption Peak 1 (nm) Absorption Peak 2 (nm) Low-Temperature Peak (nm) > CMT (e.g., 45°C) 645 598 - < CMT (e.g., 25°C) - - 715

Note: Data is based on the thermochromic behavior of Sudan Blue II (1,4-bis(butylamino)anthraquinone) in a Pluronic block copolymer solution. nih.gov

Organic Electronics and Optical Devices

Redox Flow Battery Materials Based on Anthraquinone Derivatives

Aqueous organic redox flow batteries (AORFBs) are a promising technology for large-scale energy storage, and anthraquinone derivatives are considered potential candidates for the electroactive species in these batteries. Their ability to undergo reversible two-electron redox reactions is particularly advantageous for achieving high energy densities. Research in this area has primarily focused on enhancing the solubility and stability of anthraquinone molecules in aqueous electrolytes through functionalization, for example, with sulfonic acid or hydroxyl groups.

Despite the extensive research into various anthraquinone derivatives for AORFBs, there is no specific information available in the scientific literature on the investigation or application of this compound as either an anolyte or a catholyte material in redox flow batteries. The focus has been on other substituted anthraquinones that offer better solubility and electrochemical stability in aqueous media.

Fluorous Separations and Application as Probe Molecules

In the field of separation science, fluorous chemistry offers a unique method for the separation of molecules. This technique utilizes the principle of "like dissolves like," where highly fluorinated compounds exhibit a strong affinity for other fluorinated materials.

A study has demonstrated the use of 1,4-bis-butylamino-anthraquinone as a colored probe molecule to aid in the development of fluorous separation applications. These probe molecules are used to visualize and investigate the efficiency of separations on fluorous silica (B1680970) gel. In these studies, a mixture of a hydrocarbon-tagged anthraquinone (like 1,4-bis-butylamino-anthraquinone) and a fluorocarbon-tagged anthraquinone are separated. Due to their different affinities for the fluorous stationary phase and their distinct colors, the separation process can be easily monitored, for example, by thin-layer chromatography (TLC). researchgate.net

This application showcases the utility of the anthraquinone scaffold in creating molecular tools for advancing separation technologies. The butylamino groups in this context provide the non-fluorous character to the molecule, allowing for a comparative study against its fluorinated counterpart.

Precursors for Complex Organic Molecule Synthesis

The this compound structure is a valuable precursor for synthesizing more complex and functional organic molecules. Its anthraquinone core can be systematically modified, and the butylamino group provides a reactive site for further chemical transformations. Researchers have developed straightforward synthetic routes to create a variety of derivatives from this basic structure.

One common approach involves introducing different alkyl groups at the 2-position of the anthraquinone ring through a Marschalk alkylation, followed by reactions at the 1-position to introduce the amino group. researchgate.net This methodology allows for the creation of a library of 1-n-butylamino- and 1,4-bis(n-butylamino)-9,10-anthraquinone derivatives. researchgate.net These synthesis strategies are crucial for developing new dyes and functional materials with tailored properties. researchgate.netresearchgate.net

The functionalization of the anthraquinone core is a key strategy for developing new anticancer agents. researchgate.net While not exclusively starting from this compound, the synthesis of various 1-substituted anthraquinone compounds highlights the importance of this class of molecules as intermediates in creating biologically active compounds. researchgate.net The ability to perform substitution reactions on the anthraquinone ring system makes these compounds versatile platforms for organic synthesis. ifmmi.com

Table 1: Synthetic Pathways Involving Aminoanthraquinone Derivatives

| Precursor/Intermediate | Reaction Type | Product Class | Reference |

|---|---|---|---|

| 1-Chloroanthraquinone (B52148) | Nucleophilic Substitution with Butylamine (B146782) | This compound derivatives | ifmmi.com |

| Anthraquinone Core | Marschalk Alkylation & Amination | 2-Alkyl-1-(butylamino)anthraquinones | researchgate.net |

This table provides an interactive overview of synthetic routes utilizing aminoanthraquinone structures.

Photoimaging Applications of Anthraquinone Compounds

Anthraquinone derivatives are recognized for their significant photochemical and photophysical properties, making them suitable for applications in photoimaging and related fields. nih.gov These compounds are effective photosensitizers, meaning they can absorb light energy and transfer it to other molecules, initiating chemical reactions. nih.gov This characteristic is fundamental to their use in various light-driven applications.

Anthraquinones are classified as Type II photoinitiators. sigmaaldrich.com In this mechanism, the photoinitiator in its excited state interacts with a co-initiator, such as an amine, to generate the free radicals necessary to begin a polymerization process. sigmaaldrich.com This process is central to photopolymerization, a technique used in 3D printing, coatings, and dental materials. Specifically, anthraquinone derivatives have been successfully used as photoinitiating systems for cationic and thiol-ene polymerization under visible light, including red light sources. acs.org

The efficiency of these systems often relies on the combination of the anthraquinone derivative with a co-initiator, like an iodonium (B1229267) salt. acs.orgnih.gov The photochemical mechanism involves the transfer of an electron from an excited state of the dye to the co-initiator, which then decomposes to produce the initiating species. ifmmi.comnih.gov The ability to absorb light in the near-UV and visible regions allows these systems to be activated by various light sources, from halogen lamps to LEDs. acs.orgrsc.org

Table 2: Photophysical Properties and Applications of Anthraquinone Derivatives

| Property | Description | Application Relevance | Reference(s) |

|---|---|---|---|

| Light Absorption | Strong absorption in the UV and visible light regions. | Enables activation by various light sources (LEDs, lasers). | nih.gov |

| Photosensitization | Ability to absorb light and initiate chemical reactions in other molecules. | Core principle for use as photoinitiators. | nih.gov |

| Intersystem Crossing | Efficient transition from the excited singlet state to the triplet state. | The triplet state is often the key reactive state in photopolymerization. | ifmmi.com |

| Photostability | Resistance to degradation upon exposure to light. | Crucial for the longevity and reliability of materials in photoimaging. | mdpi.com |

This table interactively details the key photophysical properties of anthraquinone derivatives relevant to photoimaging.

The photochemical properties of anthraquinones, including their capacity to act as redox-active electron transfer mediators and photochemically active organic photosensitizers, are central to their utility. nih.gov Research continues to explore new anthraquinone derivatives with enhanced photophysical properties, such as higher quantum yields and greater photostability, to develop more efficient and versatile photoinitiating systems for advanced material fabrication. rsc.orgmdpi.com

Derivatization Strategies and Structure Function Relationships

Synthesis of Monosubstituted and Disubstituted Butylaminoanthraquinones

The synthesis of monosubstituted and disubstituted butylaminoanthraquinones can be achieved through several established chemical routes, primarily involving nucleophilic substitution and metal-catalyzed coupling reactions.

One common method is the nucleophilic aromatic substitution of a suitable leaving group on the anthraquinone (B42736) core with butylamine (B146782). For instance, 1-nitroanthraquinone (B1630840) can be reacted with n-butylamine in a solvent like dimethylformamide (DMF) to yield 1-(butylamino)anthraquinone. This reaction proceeds because the nitro group is a good leaving group, activated by the electron-withdrawing nature of the anthraquinone carbonyls. Similarly, halogenated anthraquinones, such as 1-chloro or 1-bromoanthraquinone (B1265448), can undergo nucleophilic substitution with butylamine, often under more forcing conditions or with catalysis.

The Ullmann condensation is another powerful method for the synthesis of aminoanthraquinones. organic-chemistry.orgmagtech.com.cnoperachem.comnumberanalytics.comscispace.com This copper-catalyzed reaction typically involves the coupling of an aryl halide with an amine. organic-chemistry.orgoperachem.comnumberanalytics.comscispace.com For example, 1-chloroanthraquinone (B52148) can be heated with butylamine in the presence of a copper catalyst and a base to afford this compound. This method is particularly useful for creating both mono- and di-substituted derivatives.

A versatile approach for synthesizing both symmetrical and unsymmetrical 1,4-disubstituted aminoanthraquinones involves the use of tosylated anthraquinone intermediates . For instance, 1,4-ditosylanthraquinone can be reacted with n-butylamine in pyridine (B92270) at elevated temperatures to produce 1,4-bis(n-butylamino)anthraquinone. This method allows for the sequential introduction of different amines to create unsymmetrical derivatives. For example, reacting a monoamino-monotosyl-anthraquinone intermediate with a different amine can yield asymmetrically substituted 1,4-diaminoanthraquinones.

Furthermore, 1-amino-4-bromo-9,10-anthraquinone (bromaminic acid) is a key intermediate for synthesizing 4-substituted 1-aminoanthraquinones. The bromine atom can be substituted by various amines, including butylamine, through reactions like the Ullmann coupling, to yield compounds such as 1-amino-4-(butylamino)-9,10-anthraquinone. oup.com

A novel metal-promoted amination has also been reported where 1-aminoanthraquinone (B167232) reacts directly with butylamine in the presence of metal ions like Co(II) and atmospheric oxygen to form 1-amino-4-butylaminoanthraquinone. oup.com This reaction is proposed to proceed through a metal complex that activates the 4-position for nucleophilic attack by the amine. oup.com

| Precursor | Reagent | Reaction Type | Product | Ref |

| 1-Nitroanthraquinone | n-Butylamine | Nucleophilic Substitution | This compound | |

| 1,4-Ditosylanthraquinone | n-Butylamine | Ullmann-type Condensation | 1,4-bis(n-Butylamino)anthraquinone | |

| 1-Aminoanthraquinone | Butylamine, Co(II), O₂ | Metal-Promoted Amination | 1-Amino-4-butylaminoanthraquinone | oup.com |

| 1-Amino-4-bromo-9,10-anthraquinone | Butylamine | Ullmann Coupling | 1-Amino-4-butylaminoanthraquinone |

Influence of Alkyl Chain Length and Branching on Chemical Properties

The length and branching of the alkyl chain attached to the amino group can significantly influence the physicochemical properties of anthraquinone derivatives, such as solubility, aggregation behavior, and photophysical characteristics.

Studies on a series of 1-(n-alkyl)aminoanthraquinones have shown that increasing the n-alkyl chain length from methyl to butyl does not cause a significant change in their fluorescence properties, such as quantum yields and lifetimes. ias.ac.in This suggests that for shorter, linear alkyl chains, the electronic environment of the anthraquinone chromophore is not substantially perturbed by the addition of methylene (B1212753) units. ias.ac.in

However, the length of the alkyl chain is known to affect properties like solubility and intermolecular interactions. Longer alkyl chains generally increase solubility in nonpolar organic solvents. pku.edu.cn In the context of dyeing applications, for example, the introduction of different alkyl moieties at the 2-position of 1-n-butylamino- and 1,4-bis(n-butylamino)-9,10-anthraquinones was found to improve their solubility in supercritical CO₂. lookchem.com

Branching of the alkyl chain has a more pronounced effect on the molecule's properties compared to simply increasing its length. Branched alkyl chains, such as the 2-ethylhexyl group, are often introduced to enhance solubility and prevent the aggregation of dye molecules. pku.edu.cnrsc.org This is due to the steric hindrance provided by the branched structure, which disrupts the planar stacking of the anthraquinone cores. rsc.org The position of the branch point is also critical; moving the branch further from the nitrogen atom can alter the shielding of the polar groups in the molecule, affecting intermolecular interactions and adsorption properties. pku.edu.cn For instance, the introduction of a methyl substituent at the α-position to a carbonyl group has been shown to reduce reaction yields in certain cases, indicating a significant steric effect. researchgate.net

| Property | Influence of Linear Alkyl Chain Length (e.g., Methyl to Butyl) | Influence of Alkyl Chain Branching |

| Fluorescence | Minimal change observed in fluorescence quantum yield and lifetime. ias.ac.in | Can alter photophysical properties by affecting molecular aggregation and conformation. |

| Solubility | Generally increases with chain length, particularly in nonpolar solvents. pku.edu.cn | Significantly enhances solubility and can prevent aggregation due to steric hindrance. pku.edu.cnrsc.org |

| Intermolecular Interactions | Can influence van der Waals forces and self-assembly. | Disrupts π-π stacking between anthraquinone cores, leading to weaker aggregation. rsc.org |

| Reactivity | Minor electronic effect. | Can sterically hinder reactions at or near the amino group. researchgate.net |

Positional Isomerism and its Impact on Chemical Reactivity and Properties

The position of the butylamino group on the anthraquinone ring system, for example, at the C1 (α) versus the C2 (β) position, has a profound impact on the molecule's chemical reactivity and properties. This is primarily due to the different electronic environments and the potential for intramolecular interactions.

A key difference between α- and β-aminoanthraquinones is the ability of the α-amino group to form an intramolecular hydrogen bond with the adjacent peri-carbonyl group (at C9). This interaction is absent in the β-isomer. mdpi.com This hydrogen bonding significantly influences the electronic structure, leading to differences in color, photophysical properties, and reactivity. The intramolecular hydrogen bond in 1-aminoanthraquinones causes a significant red shift in their absorption spectra compared to their 2-amino counterparts. rsc.org

Furthermore, positional isomers exhibit different behaviors in chromatography. For instance, 1-aminoanthraquinone is less strongly adsorbed on alumina (B75360) compared to 2-aminoanthraquinone (B85984). ias.ac.in This is explained by the intramolecular hydrogen bonding in the 1-isomer, which reduces the availability of the amino group's lone pair to interact with the stationary phase. ias.ac.in The differences in solvation dynamics upon photoexcitation between 1-aminoanthraquinone and 2-aminoanthraquinone also highlight the impact of isomerism, with the 1-isomer showing slower recovery times in certain spectroscopic measurements. mdpi.com

| Property | This compound (α-isomer) | 2-(Butylamino)anthraquinone (β-isomer) |

| Intramolecular H-Bonding | Present, between the N-H and the C9-carbonyl oxygen. mdpi.com | Absent. mdpi.com |

| Color/Absorption | Deeper color (bathochromic shift) due to H-bond assisted charge transfer. rsc.org | Lighter color (hypsochromic shift) compared to the α-isomer. |

| Reactivity | Activated towards nucleophilic substitution at the C4 position. oup.com | Less reactive at the corresponding positions. oup.com |

| Adsorption Chromatography | Weaker adsorption on polar stationary phases like alumina. ias.ac.in | Stronger adsorption on polar stationary phases. ias.ac.in |

| Solvation Dynamics | Slower recovery of solvent vibrational bands after photoexcitation. mdpi.com | More rapid recovery of solvent vibrational bands. mdpi.com |

Introduction of Additional Functional Groups (e.g., Hydroxyl, Fluoro, Alkyl Moieties)

The introduction of additional functional groups onto the butylaminoanthraquinone framework is a key strategy for fine-tuning its properties. Groups such as hydroxyl, fluoro, and other alkyl moieties can be incorporated to modify electronic properties, solubility, and reactivity.

Hydroxyl groups can be introduced through various synthetic methods. The presence of a hydroxyl group, particularly at a peri-position, can significantly alter the compound's properties by enabling new intramolecular and intermolecular hydrogen bonds. For example, a hydroxyl group at the 4-position of this compound would create a system capable of strong intramolecular hydrogen bonding, affecting its color and chelation properties.

Fluoro groups are often introduced to enhance properties like metabolic stability and cell permeability in biologically active molecules. nih.govpsu.edunih.gov Fluorination can be achieved through methods such as diazotization of an amino group followed by a Schiemann reaction or by using specialized fluorinating agents. colab.ws The high electronegativity of fluorine can significantly alter the electronic properties of the anthraquinone ring, impacting its redox potential and reactivity. nih.gov

Alkyl moieties can be introduced at various positions on the anthraquinone core to enhance solubility and modify the steric environment. colab.ws For example, the Marschalk reaction allows for the alkylation of hydroxyanthraquinones. Introducing alkyl groups at the 2-position of 1-butylaminoanthraquinone has been used to improve solubility in specific media like supercritical carbon dioxide. lookchem.com

The synthesis of these functionalized derivatives often involves multi-step sequences. For example, starting from a functionalized anthraquinone precursor, the butylamino group can be introduced using methods described in section 7.1. Alternatively, a butylaminoanthraquinone can be further functionalized, although this may be complicated by the directing effects of the existing substituents.

Metal Chelation Studies of Anthraquinone Derivatives: Chemical Aspects

Anthraquinone derivatives bearing amino or hydroxyl groups in the α-position, such as this compound, are effective ligands for metal ions. The nitrogen atom of the amino group and the oxygen atom of the peri-carbonyl group (C9=O) form a stable six-membered chelate ring upon coordination with a metal ion. tandfonline.comnih.gov

The formation of these metal complexes leads to significant changes in the electronic and optical properties of the anthraquinone molecule. nih.gov This is often observed as a pronounced color change, which forms the basis for the use of some aminoanthraquinones as colorimetric sensors for metal ions. biointerfaceresearch.comresearchgate.net For example, upon chelation, the absorption maximum of the anthraquinone derivative typically shifts to a longer wavelength (bathochromic shift). biointerfaceresearch.com

The chelation ability is highly dependent on the structure of the anthraquinone derivative. Only α-substituted derivatives with a donor atom (N or O) can form the stable six-membered chelate ring. β-substituted isomers lack this capability. The presence of other substituents on the ring can also influence the stability and properties of the metal complex by modifying the electron density on the coordinating atoms.

Studies have investigated the chelation of various metal ions, including transition metals like Cu(II), Co(II), and Ni(II), as well as main group metals like Al(III). oup.comnih.gov The stoichiometry of the resulting complexes can vary, with common forms being 1:1 and 2:1 (ligand:metal) ratios. tandfonline.com The formation of these chelates is not only a fundamental chemical property but is also implicated in the mechanism of certain reactions, such as the metal-promoted amination of 1-aminoanthraquinone. oup.comoup.com

Analytical Methodologies for 1 Butylamino Anthraquinone in Non Biological Matrices

Chromatographic Separation and Purification Techniques

Chromatography is a fundamental technique for the separation of components within a mixture. For 1-(butylamino)anthraquinone, both column chromatography and thin-layer chromatography are extensively utilized for preparative isolation and analytical monitoring.

Column chromatography is a preparative technique used to separate and purify individual chemical compounds from a mixture. amazonaws.com This method is particularly effective for isolating aminoanthraquinone derivatives following a synthesis reaction. mdpi.comoup.com In a typical application, the crude reaction product is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel (SiO₂), and a solvent system (mobile phase) is passed through the column to elute the different components at different rates. amazonaws.comnih.gov

The choice of the mobile phase is critical for achieving effective separation. For instance, a mixture of dichloromethane (B109758) and petroleum ether has been successfully used to separate various aminoanthraquinone derivatives. mdpi.com In one study, a solvent system with a 3:1 ratio of dichloromethane to petroleum ether was employed to easily separate four different amino derivatives produced in a reaction. mdpi.com The separation can also be performed using other solvent systems, such as xylene for extraction followed by column chromatography for isolation. oup.com

The separated fractions are collected and can be further analyzed to confirm the identity and purity of the isolated this compound.

Table 1: Examples of Column Chromatography Conditions for Anthraquinone (B42736) Derivative Separation

| Compound Type | Stationary Phase | Mobile Phase/Eluent | Purpose | Reference |

| Aminoanthraquinone derivatives | Silica Gel | Dichloromethane-Petroleum Ether (3:1) | Separation of multiple amino derivatives | mdpi.com |

| 1-Amino-2-(3-hydroxyprop-1-yn-1-yl)anthracene-9,10-dione | SiO₂ | Not specified | Purification of crude product | nih.gov |

| 1-Butylamino-anthraquinone | Not specified | Xylene (for extraction) | Isolation of compound | oup.com |

| Anthraquinone derivatives from fungus | Silica Gel (200-300 mesh) | Not specified | Isolation of natural products | amazonaws.com |

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile analytical technique used extensively in synthetic chemistry. york.ac.ukijrti.org It is primarily employed for the qualitative monitoring of reaction progress and for determining the purity of a substance. york.ac.ukijrti.org The principle involves spotting a sample onto a plate coated with a thin layer of an adsorbent, like silica gel, and developing the plate in a sealed chamber with a suitable solvent system (mobile phase). ijrti.org

In the synthesis of this compound and its derivatives, TLC is invaluable for tracking the consumption of starting materials and the formation of the product. nih.govgoogle.comgoogle.com Chemists can monitor the reaction until no further starting material is detectable by TLC, indicating the reaction's completion. google.comgoogle.com For example, during the synthesis of 1-fluoro-4-alkylamino-anthraquinones, the reaction is monitored by TLC until the starting 1,4-difluoroanthraquinone (B1351278) is consumed. nih.gov

After development, the separated spots on the TLC plate can be visualized, often under UV light, where compounds may appear as dark spots against a fluorescent background. york.ac.uk The position of a spot is characterized by its retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. ijrti.org Different compounds in a mixture will have different Rf values, allowing for their separation and tentative identification. mdpi.comijrti.org While primarily a qualitative tool, TLC provides crucial information that guides the subsequent purification steps, such as column chromatography. york.ac.uk

Table 2: Applications of TLC in Anthraquinone Synthesis

| Application | Details | Reference |

| Reaction Monitoring | The reaction mixture is stirred until starting material is no longer detectable by thin layer chromatography. | google.comgoogle.com |

| Purity Check | Used to check the purity of synthesized compounds in a short time span. | ijrti.org |

| Separation Analysis | Different aminoanthraquinone derivatives exhibited distinct Rf values (e.g., 0.33 and 0.67) in a dichloromethane-petroleum ether system. | mdpi.com |

| Guiding Purification | TLC is often used as the first step to determine the appropriate conditions for flash column chromatography. | york.ac.uk |

Purity Assessment Methods for Synthesized Compounds

Once this compound has been synthesized and isolated, its purity must be rigorously assessed. While TLC provides a quick preliminary check, more quantitative and definitive methods are required to establish the purity of the final compound. ijrti.org

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment in the chemical industry. vu.lt Reverse-phase HPLC, in particular, is a powerful method for ascertaining the purity of synthesized compounds. ccspublishing.org.cn For example, the purity of naphtho[2,3-d]imidazole-4,9-dione derivatives was determined on an Agilent 1260 HPLC system using a ZORBAX SB-C18 column with detection at 254 nm or 280 nm. ccspublishing.org.cn A mobile phase consisting of methanol (B129727) and water is commonly used in such analyses. ccspublishing.org.cn HPLC can also be scaled up for the preparative isolation of impurities. sielc.com

In addition to chromatographic methods, a combination of spectroscopic and physical characterization techniques is used to confirm the structure and purity of the synthesized compound. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure of the compound, confirming the presence of the butylamino group and the anthraquinone core. mdpi.comnih.gov

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of the compound, confirming its chemical formula. ccspublishing.org.cn

Melting Point Determination : A sharp and specific melting point range is a good indicator of a pure crystalline compound. nih.govccspublishing.org.cn

The combination of these methods provides a comprehensive evaluation of the purity of synthesized this compound, ensuring it meets the required standards for its intended application.

Q & A

Q. Q1. What are the optimal synthetic routes for 1-(butylamino)anthraquinone, and how can its purity be validated experimentally?

Methodological Answer:

- Synthesis : The compound can be synthesized via nucleophilic substitution of anthraquinone precursors with butylamine under controlled pH (8–10) and reflux conditions (80–100°C). For example, Baqi & Müller (2012) describe deamination procedures for aminoanthraquinones using HCl/NaNO₂, which can be adapted for alkylamino derivatives .

- Characterization : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure using FT-IR (C=O stretch at ~1670 cm⁻¹, N-H bend at ~1550 cm⁻¹) and ¹H NMR (butyl chain protons at δ 0.9–1.7 ppm, aromatic protons at δ 7.5–8.3 ppm). DFT calculations (B3LYP/6-31++G(d,p)) can predict vibrational spectra for cross-validation with experimental data .

Basic Research: Solubility and Stability

Q. Q2. How can researchers address solubility challenges of this compound in aqueous systems for biological assays?

Methodological Answer:

- Solubility Enhancement : Use co-solvents like DMSO (≤5% v/v) or surfactants (e.g., Tween-80). Computational studies (e.g., LogP = 4.7 ) predict hydrophobicity, guiding solvent selection.

- Stability Testing : Perform accelerated degradation studies under UV light (λ = 254 nm) and variable pH (2–12) to identify degradation products via LC-MS. Shupeniuk et al. (2021) highlight anthraquinone stability in organic solvents like chloroform .

Advanced Research: Computational Modeling

Q. Q3. What DFT methods are most reliable for predicting the redox behavior of this compound in energy storage applications?

Methodological Answer:

- Functional Selection : Use hybrid functionals (e.g., B3LYP ) with dispersion corrections to model intermolecular interactions. Bachman et al. (2014) demonstrated that B3LYP accurately predicts redox potentials of anthraquinones (±0.1 V vs. experimental) by correlating LUMO energies with reduction potentials .

- Solvation Effects : Include implicit solvation models (e.g., PCM for water or acetonitrile) to calculate solvation-free energies. LigParGen-generated OPLS-AA parameters can refine molecular dynamics simulations for solubility predictions .

Advanced Research: Mechanistic Studies

Q. Q4. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: